4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-[methyl(propan-2-yl)amino]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(2)12(3)10-6-4-9(5-7-10)11(13)14;/h4-8H,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDPPCUJKRQZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-72-1 | |
| Record name | Benzoic acid, 4-[methyl(1-methylethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[methyl(propan-2-yl)amino]benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and isopropylamine.
Reaction: Benzoic acid is first converted to its acid chloride using thionyl chloride (SOCl2). The resulting benzoic acid chloride is then reacted with isopropylamine in the presence of a base such as triethylamine to form 4-[Methyl(propan-2-yl)amino]benzoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine product to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated amines.
Scientific Research Applications
4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key Observations :
- Substituent Position : Para-substituted benzoic acids (e.g., target compound) are more common in drug design due to improved steric compatibility with biological targets compared to meta-substituted analogues .
- Salt Form : Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free acids, critical for pharmacokinetics .
- Molecular Complexity : Piperidine-containing derivatives () show higher molecular weights and specialized applications (e.g., arthritis therapy), whereas simpler amines (e.g., target compound) serve as versatile intermediates .
Material Science
- Benzoic acid derivatives with aminomethyl groups (e.g., 4-(Aminomethyl)-2-methylbenzoic acid HCl, ) are used as crosslinkers or ligands in polymer synthesis. The target compound’s isopropyl group may confer hydrophobicity for tailored material properties .
Biological Activity
4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride, also known by its chemical structure and various synonyms, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- CAS Number : 1235439-72-1
- IUPAC Name : this compound
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds similar to this compound. The compound is believed to exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation pathways.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | |
| This compound | HepG2 (liver cancer) | TBD |
The exact IC₅₀ values for this compound remain to be determined in specific studies, but related compounds have shown significant activity against various cancer lines.
Antimicrobial Activity
The antimicrobial properties of this compound are also under investigation. Similar compounds have demonstrated effectiveness against a range of bacterial and fungal strains. The proposed mechanisms include:
- Enzyme Inhibition : Inhibition of enzymes critical for microbial metabolism.
- Receptor Binding : Interaction with cellular receptors that modulate survival and proliferation signaling pathways.
- Oxidative Stress Induction : Increasing oxidative stress leading to cell death.
The mechanism of action for this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is crucial for its anticancer and antimicrobial activities.
Case Studies
- Cytotoxic Effects on Cancer Cell Lines : A study evaluated the effects of thiazole derivatives, including analogs of this compound, on MCF-7 and HepG2 cell lines using the MTT assay. Results indicated that modifications to the compound significantly enhanced anticancer activity.
- Structure–Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that substituents on the aromatic ring could drastically affect biological activity. Electron-withdrawing groups were found to enhance potency against cancer cells.
Q & A
Basic: What synthetic routes are optimized for preparing 4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride, and how can reaction efficiency be validated?
The synthesis typically involves coupling benzoic acid derivatives with isopropylamine under acidic or basic catalysis. For example, 4-(propan-2-ylamino)benzoic acid (structurally analogous) is synthesized via amidation using strong acids (e.g., HCl) to drive the reaction . Validation steps include:
- Purity assessment : Use HPLC with UV detection (e.g., Chromolith® columns for high-resolution separation) .
- Yield optimization : Monitor reaction parameters (temperature, stoichiometry) via TLC or in-situ FTIR to track intermediate formation .
- Salt formation : Confirm hydrochloride salt precipitation via pH titration and elemental analysis .
Advanced: How can computational methods improve reaction design for this compound’s derivatives?
Modern approaches integrate quantum chemical calculations (e.g., reaction path searches) to predict intermediates and transition states. For instance:
- Reaction modeling : Use density functional theory (DFT) to simulate the amidation mechanism, identifying energy barriers and optimal catalyst systems .
- Process simulation : Apply Aspen Plus® to model large-scale synthesis, optimizing solvent selection and reactor design (e.g., continuous flow vs. batch) .
- Data feedback : Combine experimental results (e.g., NMR kinetics) with machine learning to refine computational predictions .
Basic: What analytical techniques are critical for characterizing structural and spectral properties?
- Structural confirmation :
- Purity profiling :
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
Contradictions in bioactivity (e.g., AMPK activation vs. cytotoxicity) may arise from:
- Experimental variables :
- Data normalization :
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- Hazard mitigation :
- Waste disposal :
- Neutralize hydrochloride residues with NaHCO before aqueous disposal .
Advanced: How can researchers leverage this compound’s structural motifs for material science applications?
- Coordination polymers : Incorporate the benzoic acid moiety into metal-organic frameworks (MOFs) via carboxylate-metal bonding, enhancing thermal stability .
- Surface functionalization : Graft the methyl-isopropylamino group onto silica nanoparticles for pH-responsive drug delivery systems .
- Spectroscopic tagging : Use the aromatic core as a fluorophore in bioimaging probes, validated via fluorescence lifetime assays .
Basic: What regulatory standards apply to pharmaceutical-grade synthesis of this compound?
- Pharmacopeial compliance : Follow USP-NF guidelines for impurity thresholds (e.g., ≤0.15% for any single unknown impurity) .
- Method validation : Demonstrate HPLC method robustness per ICH Q2(R1) criteria (precision, linearity, LOD/LOQ) .
Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based surfactants to enhance solubility without cytotoxicity .
- Salt screening : Test alternative counterions (e.g., mesylate, tosylate) for improved dissolution profiles .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles, characterized by dynamic light scattering (DLS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
